2,4-Dimethyl-3-phenylpentane
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Overview
Description
2,4-Dimethyl-3-phenylpentane is an organic compound with the molecular formula C13H20. It is a branched hydrocarbon, specifically an alkane, characterized by the presence of a phenyl group attached to the third carbon of a pentane chain, which also has two methyl groups at the second and fourth positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylpentane can be achieved through various organic reactions. One common method involves the alkylation of benzene with 2,4-dimethylpentane using a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-phenylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-3-phenylpentanol, 2,4-dimethyl-3-phenylpentanone, or 2,4-dimethyl-3-phenylpentanoic acid.
Reduction: Formation of simpler hydrocarbons such as 2,4-dimethylpentane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,4-Dimethyl-3-phenylpentane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-phenylpentane depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A simpler alkane without the phenyl group.
3-Phenylpentane: Lacks the additional methyl groups at the second and fourth positions.
2,4-Dimethyl-3-pentanone: Contains a carbonyl group instead of the phenyl group.
Uniqueness
2,4-Dimethyl-3-phenylpentane is unique due to its specific structure, which combines the stability of a branched alkane with the reactivity of a phenyl group.
Properties
CAS No. |
21777-84-4 |
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Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2,4-dimethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
InChI Key |
GKGTVJOYFGUPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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